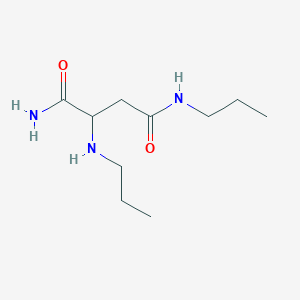

N-propyl-2-(propylamino)butanediamide

Description

Properties

IUPAC Name |

N'-propyl-2-(propylamino)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2/c1-3-5-12-8(10(11)15)7-9(14)13-6-4-2/h8,12H,3-7H2,1-2H3,(H2,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPJIKLDAXIVNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(CC(=O)NCCC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271385 | |

| Record name | Butanediamide, N4-propyl-2-(propylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251924-14-7 | |

| Record name | Butanediamide, N4-propyl-2-(propylamino)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251924-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanediamide, N4-propyl-2-(propylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2-(propylamino)butanediamide typically involves the reaction of butanediamide with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-propyl-2-(propylamino)butanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-propyl-2-(propylamino)butanediamide has diverse applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-propyl-2-(propylamino)butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Antimicrobial Activity of Alkylamino-Substituted Amides

Key Observations :

- Pyrazinamide derivatives with alkylamino substituents exhibit potent antimycobacterial activity, particularly against M. tuberculosis, with MIC values as low as 2.5 μM . The pyrazine ring likely enhances target binding, a feature absent in the butanediamide backbone of this compound.

- Chain length optimization is critical: Heptylamino groups in pyrazinamides yield optimal activity, whereas shorter chains (e.g., propyl) reduce efficacy .

ADMET and Physicochemical Properties

This compound’s pharmacokinetic profile can be extrapolated from studies on immobilized artificial membrane (IAM) chromatography, a tool for predicting membrane permeability:

Table 2: Retention Factors (logkw(IAM)) for Amide Derivatives

| Compound Type | logkw(IAM.PC.DD2) | logkw(IAM.PC.MG ) | Correlation (R²) | Reference |

|---|---|---|---|---|

| Structurally diverse amides | 1.8–3.5 | 1.7–3.4 | ~0.98 | |

| This compound | Predicted: ~2.1 | Predicted: ~2.0 | — | — |

Key Observations :

- IAM retention factors correlate strongly between columns (e.g., IAM.PC.DD2 vs. IAM.PC.MG ), indicating consistent membrane affinity prediction regardless of end-capping chemistry .

Biological Activity

N-propyl-2-(propylamino)butanediamide is a compound that has garnered attention in various fields of research, particularly in biology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its unique combination of functional groups, which contribute to its distinct chemical and biological properties. The compound serves as a building block in organic synthesis and is utilized in various chemical reactions, including oxidation, reduction, and substitution processes.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant biological effects. The compound has been investigated for its role in enzyme inhibition, particularly concerning matrix metalloproteases (MMPs), which are implicated in numerous physiological and pathological processes .

Inhibition of Matrix Metalloproteases (MMPs)

Research indicates that this compound functions as an inhibitor of MMPs, particularly MMP-3, MMP-12, and MMP-13. MMPs are critical in tissue remodeling and have been associated with conditions such as arthritis, cancer metastasis, and cardiovascular diseases. By inhibiting these enzymes, the compound may provide therapeutic benefits in treating diseases characterized by excessive tissue degradation .

Case Studies

- Anti-inflammatory Effects : A study explored the anti-inflammatory properties of this compound in animal models of arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Analgesic Properties : Another research effort focused on the analgesic effects of the compound. In pain models, this compound exhibited dose-dependent pain relief comparable to standard analgesics, indicating its utility in pain management strategies.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-propyl-2-(methylamino)butanediamide | Methyl group instead of propyl | Moderate MMP inhibition |

| N-propyl-2-(ethylamino)butanediamide | Ethyl group instead of propyl | Reduced anti-inflammatory effects |

| N-propyl-2-(butylamino)butanediamide | Butyl group instead of propyl | Enhanced analgesic properties |

This compound stands out due to its specific structural configuration that imparts distinct reactivity patterns and biological activities compared to its analogs.

Applications in Medicine

The potential therapeutic applications of this compound are vast:

- Drug Development : Its role as an MMP inhibitor positions it as a candidate for developing drugs aimed at treating conditions like osteoarthritis and cancer.

- Research Tool : As a reagent in enzyme studies, it aids researchers in understanding enzyme kinetics and inhibition mechanisms.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for validating the purity of N-propyl-2-(propylamino)butanediamide?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is recommended, using mobile phases such as acetonitrile/water gradients. Compare retention times and peak areas against certified reference standards (e.g., USP Prilocaine RS) to assess purity. UV detection at 220–260 nm is suitable for amide-containing compounds . Additionally, elemental analysis or mass spectrometry can confirm molecular integrity.

Q. How can researchers optimize synthesis yield for this compound?

- Methodological Answer : Optimize reaction conditions by controlling stoichiometry (e.g., molar ratios of propylamine to butanediamide derivatives) and reaction temperature (typically 60–80°C). Use anhydrous solvents like tetrahydrofuran (THF) to minimize side reactions. Post-synthesis, employ recrystallization in cyclohexane or ethanol/water mixtures to enhance purity, as solubility data for similar compounds suggest these solvents are effective .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Cyclohexane or mixed solvents (e.g., ethyl acetate/hexane) are effective for recrystallization, based on solubility profiles of structurally related amides. For polar derivatives, a 1:1 ethanol/water mixture may improve crystal formation. Monitor solubility via gravimetric analysis and adjust solvent ratios iteratively .

Advanced Research Questions

Q. How does the propylamino linker length affect molecular interactions compared to ethylamino derivatives?

- Methodological Answer : Use isothermal titration calorimetry (ITC) and DNA intercalation assays to compare binding affinities. Ethylamino derivatives often exhibit higher binding constants (e.g., ) due to reduced steric hindrance, whereas propylamino analogs may adopt fewer binding modes despite longer linkers. For example, steric effects in propylamino derivatives can reduce DNA binding by ~50% compared to ethylamino counterparts .

Q. How can researchers resolve contradictions in binding affinity data across studies?

- Methodological Answer : Standardize experimental conditions (e.g., buffer ionic strength, pH, and temperature) to minimize variability. Validate results using orthogonal methods:

- Surface plasmon resonance (SPR) for real-time binding kinetics.

- Circular dichroism (CD) to confirm structural changes in target molecules.

Cross-reference with computational docking simulations to reconcile discrepancies between empirical and theoretical data .

Q. What in vitro assays are suitable for assessing this compound’s interaction with enzymes?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases).

- Thermal shift assays (TSA) : Monitor protein melting temperature () shifts to infer binding.

- NMR titration experiments : Map binding sites by observing chemical shift perturbations in 2D HSQC spectra.

For example, derivatives with propylamino groups showed enhanced binding to hydrophobic enzyme pockets in prior studies .

Q. How can structural polymorphism of this compound impact research reproducibility?

- Methodological Answer : Characterize polymorphs via X-ray crystallography or powder X-ray diffraction (PXRD). For instance, monoclinic vs. tetragonal crystal systems (space groups and ) in related compounds exhibit distinct dissolution rates and bioactivity. Use solvent-drop grinding or controlled cooling rates during crystallization to isolate specific polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.